5-Methyl-5-nonanol: A Comprehensive Technical Guide
5-Methyl-5-nonanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of 5-Methyl-5-nonanol, a tertiary alcohol with potential applications in various fields of chemical synthesis and research. This document includes a summary of its core properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation.
Core Chemical and Physical Properties
5-Methyl-5-nonanol, with the CAS number 33933-78-7, is a C10 aliphatic alcohol.[1][2][3] Its structure features a hydroxyl group attached to a tertiary carbon, which influences its reactivity and physical characteristics. The key quantitative properties of 5-Methyl-5-nonanol are summarized in the table below for easy reference and comparison.
| Property | Value | Unit |
| Molecular Formula | C₁₀H₂₂O | |
| Molecular Weight | 158.28 | g/mol |
| Density | 0.82 | g/cm³ |
| Boiling Point | 201.3 | °C at 760 mmHg |
| Flash Point | 81.1 | °C |
| Refractive Index | 1.434 | |
| LogP | 3.11780 |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of 5-Methyl-5-nonanol are provided below. These protocols are based on established organic chemistry principles for the synthesis and analysis of tertiary alcohols.
Synthesis of 5-Methyl-5-nonanol via Grignard Reaction
The Grignard reaction is a versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of tertiary alcohols.[1][4][5] This protocol describes the synthesis of 5-Methyl-5-nonanol from 5-nonanone (B165733) and a methyl Grignard reagent.
Materials:
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5-Nonanone
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Methylmagnesium bromide (or methylmagnesium chloride) solution in THF or diethyl ether
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Dropping funnel
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Reflux condenser
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
Procedure:
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus must be flame-dried or oven-dried to ensure anhydrous conditions. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
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Reactant Addition: 5-Nonanone is dissolved in anhydrous diethyl ether or THF and placed in the round-bottom flask. The flask is cooled in an ice bath.
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Grignard Reagent Addition: The methylmagnesium bromide solution is added to the dropping funnel. It is then added dropwise to the stirred solution of 5-nonanone over a period of 30-60 minutes, maintaining the reaction temperature at 0-5 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while stirring in an ice bath. This will hydrolyze the magnesium alkoxide intermediate.
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Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and the organic layer is washed sequentially with saturated aqueous NH₄Cl solution and brine.
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Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 5-Methyl-5-nonanol.
Purification by Distillation
The crude product can be purified by simple or vacuum distillation to obtain high-purity 5-Methyl-5-nonanol.
Materials:
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Crude 5-Methyl-5-nonanol
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Distillation apparatus (distilling flask, condenser, receiving flask)
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Heating mantle
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Boiling chips or magnetic stirrer
Procedure:
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The crude 5-Methyl-5-nonanol is placed in the distilling flask along with boiling chips or a magnetic stir bar.
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The distillation apparatus is assembled.
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The flask is heated, and the fraction that distills at the boiling point of 5-Methyl-5-nonanol (approximately 201.3 °C at atmospheric pressure) is collected. For higher boiling point liquids, vacuum distillation is recommended to prevent decomposition.
Characterization
The identity and purity of the synthesized 5-Methyl-5-nonanol can be confirmed using various spectroscopic methods.
1. Infrared (IR) Spectroscopy:
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Sample Preparation: A drop of the purified liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
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Data Acquisition: The IR spectrum is recorded.
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Expected Absorptions:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
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C-H stretching bands just below 3000 cm⁻¹.
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A C-O stretching band in the region of 1100-1200 cm⁻¹.
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2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (B1202638) (TMS).
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Data Acquisition: ¹H and ¹³C NMR spectra are recorded.
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Expected ¹H NMR Signals: The spectrum will show signals corresponding to the different types of protons in the molecule, with characteristic chemical shifts and splitting patterns for the methyl, methylene, and hydroxyl protons.
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Expected ¹³C NMR Signals: The spectrum will show distinct signals for each unique carbon atom in the molecule.
3. Mass Spectrometry (MS):
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Data Acquisition: The mass spectrum of the compound is obtained.
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Expected Fragmentation: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns for a tertiary alcohol, which can help confirm the structure. The NIST WebBook provides mass spectral data for 5-Methyl-5-nonanol.[3]
Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of 5-Methyl-5-nonanol.
Caption: Workflow for the synthesis and purification of 5-Methyl-5-nonanol.
